

Review of GN44028 in cancer research literature

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An In-depth Technical Guide to GN44028 in Cancer Research

Introduction

GN44028 is a potent, orally active small molecule inhibitor of Hypoxia-Inducible Factor-1 α (HIF-1 α), a critical transcription factor in cellular response to hypoxia.[1][2] HIF-1 α is frequently overexpressed in solid tumors, playing a pivotal role in tumor progression, angiogenesis, and metabolic reprogramming.[3][4] Consequently, it is a compelling therapeutic target in oncology. [3][5] **GN44028** inhibits the transcriptional activity of HIF-1 α with high potency, demonstrating anti-proliferative and anti-tumor effects in various cancer models.[1][6] This document provides a comprehensive technical overview of **GN44028**, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathways.

Chemical and Physical Properties



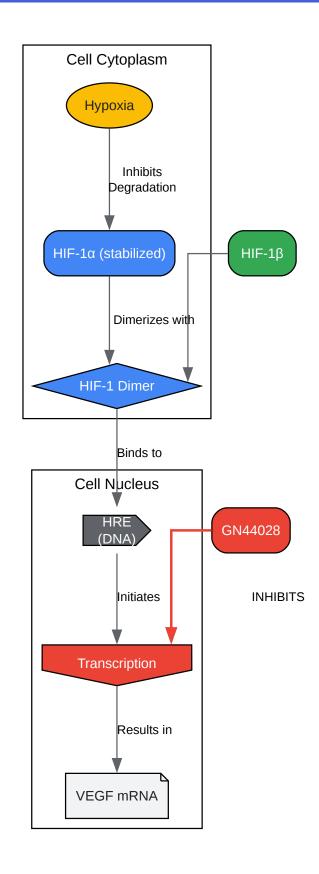
Property	Value	Reference
Chemical Name	N-(2,3-Dihydro-1,4- benzodioxin-6-yl)-1,4- dihydroindeno[1,2-c]pyrazol-3- amine	[2][6]
CAS Number	1421448-26-1	[1][2][6][7]
Molecular Formula	C18H15N3O2	[2][6][7]
Molecular Weight	305.33 g/mol	[2][7]
Purity	≥98%	[2]
Solubility	Soluble to 100 mM in DMSO and Ethanol	[2]

Mechanism of Action

GN44028 selectively inhibits the transcriptional activity of the HIF-1 α subunit.[1][6] Under hypoxic conditions, HIF-1 α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1 β . This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in angiogenesis (e.g., VEGF), glycolysis, and cell survival.[3]

Crucially, **GN44028**'s inhibitory effect does not occur by preventing the expression or accumulation of the HIF- 1α protein itself, nor does it block the heterodimerization of HIF- 1α and HIF- 1β .[1][2] Instead, it directly interferes with the transcriptional function of the active HIF-1 complex, leading to a downstream reduction in the expression of target genes like VEGF.[1][6]





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Caption: Mechanism of HIF-1 α inhibition by **GN44028**.



Quantitative Data In Vitro Activity

The following table summarizes the key inhibitory concentrations of **GN44028** across various assays and cell lines.

Parameter	Cell Line	Value (IC₅o)	Reference
HIF-1α Transcriptional Activity	HeLa (Cervical Cancer)	14 nM	[1][6]
Cell Cytotoxicity	HCT116 (Colorectal Cancer)	2.1 μΜ	[6]
HeLa (Cervical Cancer)	2.1 μΜ	[6]	
HepG2 (Hepatic Cancer)	3.7 μΜ	[6]	_
PC3 (Prostate Cancer)	25.4 μΜ	[6]	

- VEGF mRNA Expression: **GN44028** inhibits hypoxia-induced VEGF mRNA expression in HeLa cells at concentrations between 0.001 and 1 μ M.[1][6]
- Colony Formation: At a concentration of 20 nM, **GN44028** abrogates TGF-β-induced colony formation in HCT116 cells over a 10-day period.[1]

In Vivo Efficacy

GN44028 has demonstrated significant anti-tumor activity in preclinical mouse models.

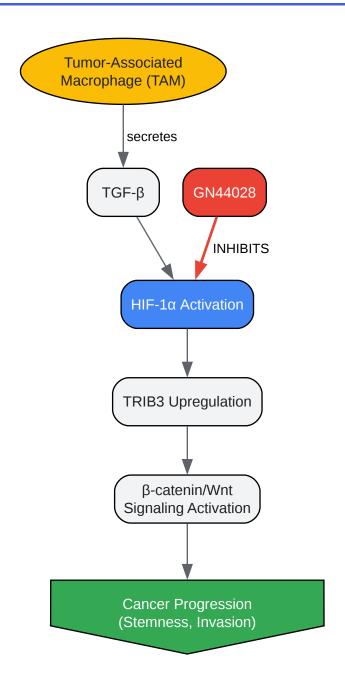


Cancer Model	Animal	Dosing Regimen	Key Results	Reference
Subcutaneous Colorectal Cancer	NOD-SCID Mice (HCT116 cells)	5 mg/kg, IV (tail vein), twice weekly	Suppressed tumor growth, reduced pulmonary nodules, and enhanced the efficacy of 5-fluorouracil and oxaliplatin.	[1][6][8][9]
Orthotopic Mixed Tumor	Mice (PN12 and ME23 cells)	10 mg/kg, oral gavage	Extended survival rate and reduced proneural and mesenchymal markers.	[1][8]

Signaling Pathway in Colorectal Cancer

In the tumor microenvironment of colorectal cancer, tumor-associated macrophages (TAMs) can promote cancer progression by secreting transforming growth factor- β (TGF- β).[9] This cytokine activates the HIF1 α /TRIB3 signaling axis, which in turn activates β -catenin/Wnt signaling, enhancing tumor cell stemness and invasion.[9] **GN44028** can interrupt this cascade by blocking HIF-1 α 's transcriptional activity, thereby abrogating the downstream effects of TGF- β .[9]





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Caption: **GN44028** inhibits the TAM-TGF- β -HIF1 α signaling axis.

Experimental Protocols Protocol 1: In Vitro HIF-1α Reporter Gene Assay

This protocol is a generalized procedure for assessing HIF-1 α transcriptional activity.



- Cell Seeding: Seed HeLa cells, stably or transiently transfected with a luciferase reporter plasmid containing HREs, into 96-well plates.
- Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of GN44028 or vehicle control (e.g., 0.1% DMSO).
- Hypoxic Incubation: Place the plates in a hypoxic chamber (e.g., 1% O₂) for 12-18 hours.
- Cell Lysis: Remove plates from the chamber, wash cells with PBS, and add lysis buffer.
- Luminescence Measurement: Add luciferase substrate to the lysate and measure luminescence using a plate reader.
- Data Analysis: Normalize the luciferase activity to a control reporter or total protein concentration. Calculate the IC₅₀ value by fitting the dose-response curve.

Protocol 2: In Vivo Subcutaneous Tumor Model

This protocol details the methodology for evaluating **GN44028**'s efficacy in a colorectal cancer xenograft model.[9]

- Cell Preparation: Culture HCT116 human colorectal cancer cells in RPMI-1640 medium supplemented with 10% FBS.[9] Harvest cells during the logarithmic growth phase.
- Animal Model: Use immunodeficient mice (e.g., NOD-SCID).[9] Allow a one-week acclimatization period.
- Tumor Implantation: Subcutaneously inject 1 x 10^6 HCT116 cells suspended in 50 μ L of PBS into the flank of each mouse.[9]
- Treatment Initiation: Once tumors reach a palpable size (e.g., after 14 days), randomize mice into treatment groups (n=6 per group):
 - Vehicle Control (e.g., PBS)
 - GN44028 (5 mg/kg)
 - Chemotherapy (e.g., 5-FU at 25 mg/kg)



- GN44028 + Chemotherapy
- Drug Administration: Administer treatments via tail vein injection twice a week.[9] Prepare
 GN44028 in a suitable vehicle, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45%
 Saline.[1][8]
- Monitoring: Measure tumor dimensions with calipers daily and calculate tumor volume using the formula: (length × width²)/2.[9] Monitor animal body weight and overall health.
- Endpoint Analysis: At the study's conclusion, euthanize mice and harvest tumors for further analysis (e.g., histology, Western blot). Collect lungs to assess metastatic nodules.[9]



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